4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Overview
Description
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one, also known as TPOXX, is a synthetic antiviral drug that is used to treat smallpox. It was developed by SIGA Technologies and was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. TPOXX is a potent inhibitor of the orthopoxvirus family, which includes smallpox, monkeypox, and cowpox viruses.
Mechanism of Action
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one inhibits the viral replication of orthopoxviruses by targeting the viral DNA polymerase. It acts by binding to a specific site on the DNA polymerase, which prevents the enzyme from synthesizing new viral DNA. This leads to the inhibition of viral replication and the eventual death of the virus.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 2 hours of administration. This compound is primarily metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
The advantages of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one include its potent antiviral activity against orthopoxviruses, including smallpox. It is also well-tolerated and has minimal toxicity in animal studies. However, the limitations of this compound include its specificity for orthopoxviruses, which limits its use against other viral infections. Additionally, there is limited data on the use of this compound in immunocompromised patients.
Future Directions
Future research on 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could focus on its potential use in combination with other antiviral drugs for the treatment of orthopoxvirus infections. Additionally, studies could investigate the use of this compound for the prevention of smallpox in high-risk populations, such as healthcare workers and military personnel. Finally, research could explore the potential use of this compound for the treatment of other viral infections.
Scientific Research Applications
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been extensively studied for its antiviral activity against orthopoxviruses, including smallpox. In preclinical studies, this compound has been shown to be effective against a range of orthopoxviruses, including monkeypox and cowpox viruses. In clinical trials, this compound has been shown to be effective in the treatment of smallpox.
properties
IUPAC Name |
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-10(8-5-4-6-12-7-8)11(2,15)13(3)9(14)16-10/h4-7,15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBGKMYICPYDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)C)(C)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.